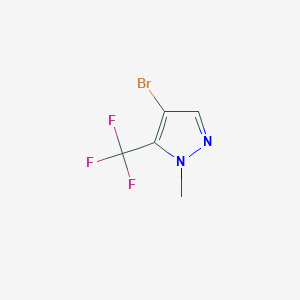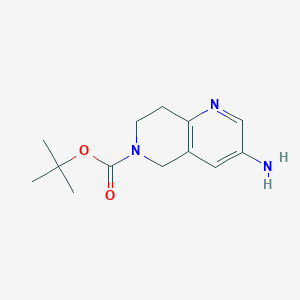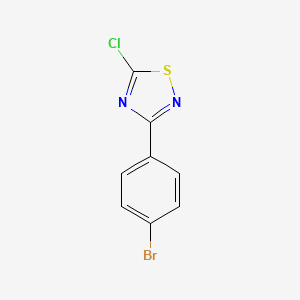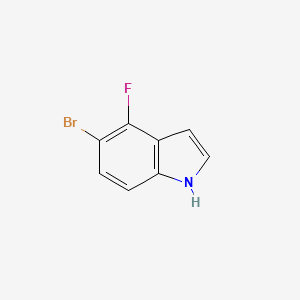
5-bromo-4-fluoro-1H-indole
Descripción general
Descripción
5-Bromo-4-fluoro-1H-indole is a halogenated indole derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms on the indole skeleton can significantly alter the chemical and physical properties of the molecule, potentially leading to various biological effects.
Synthesis Analysis
The synthesis of halogenated indoles, including 5-bromo-4-fluoro-1H-indole, often involves halogenation reactions where specific halogen atoms are introduced into the indole ring. For instance, the synthesis of 5-bromo-1H-indole derivatives can be achieved through reactions with N-bromosuccinimide (NBS) under appropriate conditions . Similarly, fluorination can be introduced through various synthetic strategies, such as the use of diethylaminosulfur trifluoride (DAST) for the introduction of a fluoro group. The synthesis of related compounds, such as 5-fluoro-1H-indole derivatives, has been reported through multi-step reactions involving formamidine acetate, dimethylmethoxymalonate, and subsequent reactions to build the desired structure .
Molecular Structure Analysis
The molecular structure of 5-bromo-4-fluoro-1H-indole and its derivatives can be characterized by spectroscopic methods and confirmed by X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-1H-indole-3-carbaldehyde, was determined, revealing intermolecular interactions and hydrogen bonding patterns . Hirshfeld surface analysis can provide insights into the intermolecular interactions present in the crystal structure of such compounds .
Chemical Reactions Analysis
Halogenated indoles, including 5-bromo-4-fluoro-1H-indole, can undergo various chemical reactions due to the reactive nature of the halogen substituents. These reactions can include substitutions, where the halogen atoms are replaced by other groups, or coupling reactions where the indole ring is linked to other molecular fragments. For example, 5-bromo-1H-indole can react with disulfides to form thioether derivatives . Additionally, the presence of halogens can influence the electrophilic and nucleophilic regions of the molecule, as indicated by molecular electrostatic potential maps .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-4-fluoro-1H-indole are influenced by the presence of the bromine and fluorine atoms. These halogens can affect the molecule's boiling point, melting point, solubility, and stability. For instance, a related compound, 5-bromo-1H-indole, demonstrated good thermal stability up to 215°C . The electronic properties, such as the energy levels of molecular orbitals and NMR chemical shifts, can be computed using methods like density functional theory (DFT) and gauge-including atomic orbital (GIAO) calculations .
Aplicaciones Científicas De Investigación
-
Synthesis of Alkaloids
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of alkaloids, which are naturally occurring organic compounds mostly found in plants .
- Method : The synthesis of indole derivatives involves various chemical reactions, including the Bartoli indole synthesis .
- Results : The synthesis results in the formation of indole derivatives, which are prevalent moieties present in selected alkaloids .
-
Biological Activities
- Field : Pharmacology
- Application : Indole derivatives have diverse biological activities and are used in the development of various drugs .
- Method : The development of drugs involves the synthesis of various scaffolds of indole to screen different pharmacological activities .
- Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Antiproliferative/Cytotoxic Activities
- Field : Oncology
- Application : 5-bromo derivatives of indole phytoalexins, which likely include 5-bromo-4-fluoro-1H-indole, have been tested for antiproliferative/cytotoxic activities on human cancer cell lines .
- Method : The method likely involves in vitro testing of the compounds on various cancer cell lines .
- Results : The results of these tests are not specified in the available information .
-
Synthesis of Other Alkaloids
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of other alkaloids .
- Method : The total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields. The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .
- Results : The synthesis results in the formation of other alkaloids .
-
Anti-Inflammatory Activities
- Field : Pharmacology
- Application : Chalcones of indole were tested for anti-inflammatory activities against carrageenan-induced edema in albino rats .
- Method : The method likely involves in vivo testing of the compounds on albino rats .
- Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
-
Medicinal Applications of Indole-Containing Metal Complexes
- Field : Medicinal Chemistry
- Application : Indole-containing metal complexes have shown biological and pharmacological activity in the area of drug discovery .
- Method : The method involves the synthesis of indole-containing metal complexes and testing their biological and pharmacological activities .
- Results : The results of these tests are not specified in the available information .
-
Indole as a Moiety in Selected Alkaloids
- Field : Organic Chemistry
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
- Method : The total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields. The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .
- Results : The synthesis results in the formation of indoles as a moiety in selected alkaloids .
-
Antiviral Activity
- Field : Pharmacology
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Results : The compound showed inhibitory activity with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Medicinal Applications of Indole-Containing Metal Complexes
- Field : Medicinal Chemistry
- Application : Indole-containing metal complexes have shown biological and pharmacological activity in the area of drug discovery .
- Method : The method involves the synthesis of indole-containing metal complexes and testing their biological and pharmacological activities .
- Results : The results of these tests are not specified in the available information .
Safety And Hazards
- Hazard Statements : It is classified as a Warning substance (H302: Harmful if swallowed, H317: May cause an allergic skin reaction).
- Precautionary Statements : Handle with care (P280: Wear protective gloves, P305+P351+P338: In case of contact with eyes, rinse cautiously with water for several minutes).
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Direcciones Futuras
Researchers should explore the following aspects:
- Biological Activity : Investigate its potential as an antiviral or other therapeutic agent.
- Synthetic Pathways : Develop efficient synthetic routes.
- Structure-Activity Relationships : Understand how structural modifications impact its properties.
Please note that this analysis is based on available data, and further research is essential for a comprehensive understanding of 5-bromo-4-fluoro-1H-indole.
Propiedades
IUPAC Name |
5-bromo-4-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGNVOLKFFCMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467974 | |
| Record name | 5-bromo-4-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-fluoro-1H-indole | |
CAS RN |
344790-96-1 | |
| Record name | 5-bromo-4-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



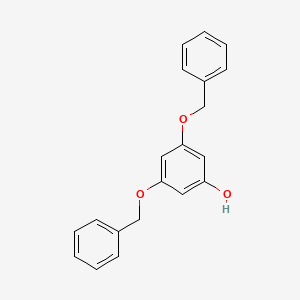

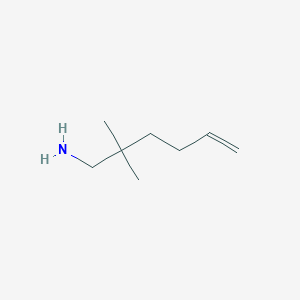
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)
